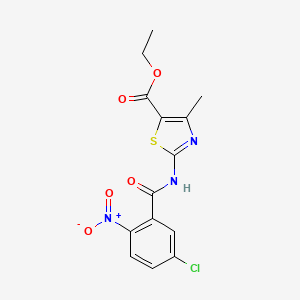
1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of ethyl-substituted pyrimidine derivatives. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with bromoethane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.
化学反応の分析
Types of Reactions: 1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized pyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of nucleic acid interactions and enzyme inhibition, providing insights into molecular mechanisms and potential therapeutic targets.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of nucleic acid function. This property makes it a valuable tool in the development of enzyme inhibitors and anticancer agents .
類似化合物との比較
2-Bromoethyl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of a pyrimidine ring.
1-(2-Chloroethyl)pyrimidine-2,4(1H,3H)-dione: Similar but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)pyrimidine-2,4(1H,3H)-dione: Similar but with an iodoethyl group.
Uniqueness: 1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. The presence of the bromoethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry .
特性
CAS番号 |
66191-47-7 |
|---|---|
分子式 |
C6H7BrN2O2 |
分子量 |
219.04 g/mol |
IUPAC名 |
1-(2-bromoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7BrN2O2/c7-2-4-9-3-1-5(10)8-6(9)11/h1,3H,2,4H2,(H,8,10,11) |
InChIキー |
GLESWWBHBSDOLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate](/img/structure/B11680901.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680916.png)

![3-hydroxy-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11680939.png)
![(5-Oxo-6-phenyl-4,5-dihydro-[1,2,4]triazin-3-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B11680945.png)
![2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11680951.png)
![2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11680961.png)



![17-(2-Methoxy-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680999.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681002.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11681004.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11681005.png)
